molecular formula C69H122N6O17 B8055539 Enniatin from microbial source

Enniatin from microbial source

Cat. No.: B8055539
M. Wt: 1307.7 g/mol
InChI Key: ARFUTUSGKDNWBW-WZXYOYQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Enniatin from microbial source” is a complex cyclic peptide. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves the cyclization of linear peptides. The process typically includes the following steps:

    Peptide Synthesis: Linear peptides are synthesized using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain.

    Cyclization: The linear peptide is cyclized using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction conditions often involve a solvent like dimethylformamide (DMF) and a temperature range of 20-25°C.

    Purification: The cyclized peptide is purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of cyclic peptides involves large-scale SPPS and cyclization processes. Automation and optimization of reaction conditions are crucial for efficient production. The use of advanced purification techniques ensures high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methionine residues.

    Reduction: Reduction reactions can occur at disulfide bonds if present.

    Substitution: Substitution reactions can take place at the amino acid side chains.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of methionine residues results in methionine sulfoxide.

Scientific Research Applications

Chemistry

    Catalysis: Cyclic peptides can act as catalysts in various chemical reactions.

    Molecular Recognition: They are used in molecular recognition studies due to their ability to form stable complexes with target molecules.

Biology

    Enzyme Inhibition: Cyclic peptides are studied for their potential to inhibit enzymes.

    Protein-Protein Interactions: They are used to disrupt protein-protein interactions in biological systems.

Medicine

    Drug Development: Cyclic peptides are explored as potential therapeutic agents due to their stability and specificity.

    Diagnostics: They are used in diagnostic assays for detecting specific biomolecules.

Industry

    Biotechnology: Cyclic peptides are used in various biotechnological applications, including biosensors and bioseparations.

Mechanism of Action

The mechanism of action of cyclic peptides involves their ability to bind to specific molecular targets. This binding can inhibit enzyme activity, disrupt protein-protein interactions, or modulate signaling pathways. The specific molecular targets and pathways depend on the structure and sequence of the cyclic peptide.

Comparison with Similar Compounds

Similar Compounds

  • Cyclo[D-OVal-N(Me)Val-D-OxiIle-N(Me)Val-D-OxiIle-N(Me)Val]
  • Cyclo[D-OVal-D-N(Me)Val-D-OVal-N(Me)Val-D-OVal-N(Me)Val]

Uniqueness

The compound “Enniatin from microbial source” is unique due to its specific sequence and structure, which confer distinct properties such as stability, binding affinity, and biological activity. These properties make it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone;(3S,6R,9S,12R,15S,18R)-3,9,15-tris[(2R)-butan-2-yl]-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14-pentone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H65N3O8.C33H57N3O9/c1-16-23(10)27-34(42)46-30(21(6)7)32(40)39(15)29(25(12)18-3)36(44)47-31(22(8)9)33(41)38(14)28(24(11)17-2)35(43)45-26(20(4)5)19-37(27)13;1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h20-31H,16-19H2,1-15H3;16-27H,1-15H3/t23-,24-,25-,26+,27+,28+,29+,30-,31-;22-,23-,24-,25+,26+,27+/m10/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFUTUSGKDNWBW-WZXYOYQISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(CN1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C.CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](CN1C)C(C)C)[C@H](C)CC)C)C(C)C)[C@H](C)CC)C)C(C)C.CC(C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H122N6O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1307.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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